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Compound of Interest

Compound Name: 1-(2-Chloro-4-nitrophenyl)azepane

Cat. No.: B8024712

Get Quote

An In-depth Technical Guide to the Physicochemical Properties of 1-(2-Chloro-4-
nitrophenyl)azepane

Introduction: Contextualizing the Molecule
1-(2-Chloro-4-nitrophenyl)azepane is a substituted nitroaromatic compound featuring a

seven-membered azepane heterocycle. The azepane scaffold is a key structural motif in

medicinal chemistry, valued for its conformational flexibility which allows it to interact effectively

with diverse biological targets[1][2]. The presence of a chloro- and nitro-substituted phenyl ring

introduces specific electronic and steric properties that significantly influence the molecule's

overall behavior.

In the realm of drug discovery and development, a thorough understanding of a compound's

physicochemical properties is not merely academic; it is a foundational pillar for predicting its

pharmacokinetic and pharmacodynamic profile. Properties such as aqueous solubility,

lipophilicity (LogP/LogD), and ionization constant (pKa) are critical determinants of a drug

candidate's absorption, distribution, metabolism, and excretion (ADME). Low aqueous solubility

can lead to poor bioavailability and unreliable results in in-vitro assays, while lipophilicity

governs the ability to cross biological membranes[3][4][5].
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This guide provides a comprehensive overview of the known identifiers for 1-(2-Chloro-4-
nitrophenyl)azepane, outlines its anticipated spectroscopic characteristics, and, most critically,

presents detailed, field-proven experimental protocols for the precise determination of its key

physicochemical properties. The methodologies described herein are designed to be self-

validating systems, providing the robust and reproducible data required for informed decision-

making in a research and development setting.

Chemical Identity and Core Properties
The foundational step in characterizing any compound is to establish its precise chemical

identity. The following table summarizes the key identifiers for 1-(2-Chloro-4-
nitrophenyl)azepane based on available chemical supplier data. It is important to note that

extensive experimental data for this specific molecule is not widely published in public-access

databases. Therefore, the subsequent sections focus on the authoritative experimental

methods used to determine these properties.

Property Value Source

IUPAC Name
1-(2-Chloro-4-

nitrophenyl)azepane
-

CAS Number 1260897-00-4 [6]

Molecular Formula C₁₂H₁₅ClN₂O₂ [6]

Molecular Weight 254.71 g/mol [6]

MDL Number MFCD11039792 [6]

Melting Point
Not available. Requires

experimental determination.
-

Boiling Point
Not available. Requires

experimental determination.
-

Physical Form
Assumed to be a solid at room

temperature.
-

Anticipated Spectroscopic and Analytical Profile
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The structure of 1-(2-Chloro-4-nitrophenyl)azepane suggests a distinct spectroscopic

signature. While an experimental spectrum for this specific molecule is not publicly available, its

constituent functional groups allow for an expert prediction of its analytical profile.

Infrared (IR) Spectroscopy: The molecule is expected to exhibit strong, characteristic

absorption bands for the nitro group (NO₂) asymmetric and symmetric stretches, typically

found around 1550 cm⁻¹ and 1375 cm⁻¹, respectively.[7][8] Additional peaks corresponding

to aromatic C-H stretching, C=C ring vibrations, C-N stretching, and aliphatic C-H stretching

from the azepane ring will also be present.

UV-Visible (UV-Vis) Spectroscopy: Aromatic nitro compounds are known to absorb in the UV-

Vis region. Due to the extended conjugation between the phenyl ring and the nitro group, an

absorption maximum is anticipated at a wavelength longer than 270 nm, potentially around

330 nm.[7][9]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: The spectrum should show distinct signals in the aromatic region corresponding

to the three protons on the substituted phenyl ring, with splitting patterns dictated by their

ortho, meta, and para relationships. The aliphatic protons on the seven-membered

azepane ring will appear as a series of complex multiplets in the upfield region.

¹³C NMR: The spectrum will display signals for the six unique carbons of the aromatic ring

and the six carbons of the azepane ring. The carbon attached to the nitro group will be

significantly deshielded.

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺)

corresponding to the molecular weight. A characteristic isotopic pattern (M+2 peak) with an

intensity of approximately one-third of the molecular ion peak will be observed, confirming

the presence of a single chlorine atom.

Experimental Determination of Physicochemical
Properties
The following sections provide detailed, authoritative protocols for determining the most critical

physicochemical properties for a drug development candidate.
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Thermodynamic Aqueous Solubility
Causality: Thermodynamic, or equilibrium, solubility is considered the "gold standard" as it

measures the concentration of a compound in a saturated solution at equilibrium, providing a

true measure of its intrinsic solubility.[4] This value is essential for predicting oral absorption

and ensuring that concentrations used in biological assays are achievable and not prone to

precipitation. The World Health Organization (WHO) recommends the shake-flask method for

determining API solubility for biopharmaceutics classification.[10]

Experimental Protocol: Shake-Flask Method

Preparation of Buffers: Prepare aqueous buffers at physiologically relevant pH values: pH

1.2 (e.g., 0.1 N HCl, simulating gastric fluid), pH 4.5 (e.g., acetate buffer), and pH 6.8 (e.g.,

phosphate buffer).[10]

Compound Addition: Add an excess amount of solid 1-(2-Chloro-4-nitrophenyl)azepane to

separate vials containing each buffer. The excess solid ensures that a saturated solution is

formed.

Equilibration: Seal the vials and place them in a mechanical agitator or orbital shaker

capable of maintaining a constant temperature of 37 ± 1 °C.[10] Agitate the samples for a

sufficient duration (e.g., 24 to 72 hours) to ensure equilibrium is reached.

Equilibrium Confirmation: To confirm equilibrium, collect samples at various time points (e.g.,

24h, 48h, 72h). Equilibrium is reached when the concentration of subsequent measurements

does not deviate significantly (e.g., by <10%).[10]

Phase Separation: After equilibration, allow the vials to stand undisturbed at 37 °C to let the

excess solid settle. Carefully withdraw an aliquot of the supernatant and filter it through a

suitable low-binding filter (e.g., 0.22 µm PVDF) to remove any undissolved particles.

Quantification: Accurately dilute the filtered supernatant with a suitable solvent. Determine

the concentration of the dissolved compound using a validated analytical method, such as

High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid

Chromatography-Mass Spectrometry (LC/MS), against a standard calibration curve.[11]

Reporting: Report the solubility in µg/mL or µM for each pH condition.
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Lipophilicity (LogD at pH 7.4)
Causality: Lipophilicity, the affinity of a compound for a lipid-like environment, is a key predictor

of membrane permeability and absorption. It is measured as the partition coefficient (LogP for

non-ionizable compounds) or distribution coefficient (LogD for ionizable compounds at a

specific pH). The shake-flask method using an n-octanol/water system is the benchmark

procedure recommended by the Organization for Economic Co-operation and Development

(OECD).[12] For drug discovery, determining LogD at a physiological pH of 7.4 is most

relevant.[13]

Experimental Protocol: Shake-Flask Method

Solvent Preparation: Pre-saturate n-octanol with pH 7.4 phosphate buffer and, separately,

pre-saturate pH 7.4 phosphate buffer with n-octanol. This is a critical step to prevent volume

changes during the experiment.

Compound Preparation: Prepare a stock solution of 1-(2-Chloro-4-nitrophenyl)azepane in

the pre-saturated n-octanol.

Partitioning: In a suitable vessel, combine a precise volume of the compound's n-octanol

stock solution with a precise volume of the pre-saturated buffer. The volume ratio can be

adjusted depending on the expected lipophilicity to ensure measurable concentrations in

both phases.[13]

Equilibration: Tightly seal the vessel and shake vigorously at a constant temperature (e.g.,

25 °C) for a sufficient time to reach partitioning equilibrium (typically 2-4 hours).[14]

Phase Separation: Centrifuge the vessel to achieve a clean separation of the n-octanol and

aqueous layers. Improper phase separation is a common source of error.[12]

Sampling and Quantification: Carefully remove an aliquot from each phase. Measure the

concentration of the compound in both the n-octanol layer (C_oct) and the aqueous buffer

layer (C_aq) using a suitable analytical method like HPLC-UV.

Calculation: Calculate the distribution coefficient (D) using the formula: D = C_oct / C_aq.

The final LogD value is the base-10 logarithm of D: LogD = log₁₀(D).
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Phase 1: Preparation

Phase 2: Experiment

Phase 3: Analysis
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Caption: Experimental workflow for LogD determination.
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Acidity/Basicity Constant (pKa)
Causality: The pKa value defines the pH at which a compound exists in a 50:50 ratio of its

protonated and deprotonated forms. This is paramount for predicting a drug's charge state in

different physiological compartments (e.g., stomach vs. intestine), which in turn dictates its

solubility and ability to cross membranes. Potentiometric titration is a highly precise and widely

used technique for pKa determination.[3][15][16]

Experimental Protocol: Potentiometric Titration

System Setup: Use a calibrated pH meter with a combination glass electrode. Place a

solution of the compound in a jacketed reaction vessel to maintain a constant temperature.

Sample Preparation: Prepare a solution of 1-(2-Chloro-4-nitrophenyl)azepane (e.g., 0.01

M) in an appropriate solvent system. If solubility is low, a co-solvent like methanol can be

used, but the pKa will be for that specific medium.[16] Purge the solution with nitrogen to

remove dissolved CO₂, which can interfere with the titration of bases.[17]

Titration: Based on the compound's structure (the azepane nitrogen is basic), titrate the

solution with a standardized strong acid (e.g., 0.1 M HCl). Add the titrant in small, precise

increments using an automated titrator or burette.

Data Collection: Record the pH of the solution after each addition of titrant, allowing the

reading to stabilize.

Data Analysis: Plot the measured pH (y-axis) versus the volume of titrant added (x-axis) to

generate a titration curve.

pKa Determination: Calculate the first derivative of the titration curve (ΔpH/ΔV). The peak of

the first derivative curve corresponds to the equivalence point. The pKa is the pH value at

the half-equivalence point (i.e., the pH when half the volume of titrant required to reach the

equivalence point has been added).[17][18] For a basic group, this corresponds to the point

where [BH⁺] = [B].
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The data obtained from these experimental procedures do not exist in isolation. They form an

interconnected profile that guides the drug development process.

Aqueous
Solubility

Absorption

Formulation
Strategy

Lipophilicity
(LogD) Distribution

Ionization
(pKa)

influences

influences

Click to download full resolution via product page

Caption: Interplay of physicochemical properties.

Solubility & pKa: The pKa of the azepane nitrogen will dictate the compound's charge and,

therefore, its solubility at different pH values. It will likely be more soluble in the acidic

environment of the stomach (pH 1-2) where the nitrogen is protonated.

LogD & Absorption: The LogD value provides insight into the balance between aqueous

solubility and lipid permeability. An optimal LogD (typically between 1 and 3) is often sought

for oral drugs to ensure they can dissolve in the gut and subsequently pass through the

intestinal wall into the bloodstream.

Formulation: If the intrinsic solubility is low, the data gathered will inform formulation

strategies. For example, if the compound is more soluble at low pH, an enteric-coated tablet

might be avoided. If it is poorly soluble across all pH ranges, techniques like amorphous

solid dispersions or salt formation might be necessary.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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